molecular formula C13H14N2O2 B2836862 Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate CAS No. 2241142-63-0

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate

Cat. No.: B2836862
CAS No.: 2241142-63-0
M. Wt: 230.267
InChI Key: NLDNUQRPRZUUIZ-ZYHUDNBSSA-N
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Description

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of the indazole moiety adds to its potential biological activity, making it a compound of interest for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. This reaction proceeds via the formation of a carbene intermediate, which then adds to the alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the cyclopropanation process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring’s strain can facilitate the formation of reactive intermediates, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-2-cyclopropylcarboxylate: Similar structure but lacks the indazole moiety.

    Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxamide: Similar structure with an amide group instead of an ester.

    Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate is unique due to the combination of the strained cyclopropane ring and the biologically active indazole moiety.

Properties

IUPAC Name

ethyl (1R,2R)-2-indazol-1-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-7-12(10)15-11-6-4-3-5-9(11)8-14-15/h3-6,8,10,12H,2,7H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDNUQRPRZUUIZ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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